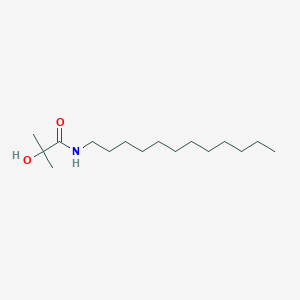

N-Dodecyl-2-hydroxy-2-methylpropanamide

Descripción

Propiedades

Número CAS |

847475-34-7 |

|---|---|

Fórmula molecular |

C16H33NO2 |

Peso molecular |

271.44 g/mol |

Nombre IUPAC |

N-dodecyl-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-17-15(18)16(2,3)19/h19H,4-14H2,1-3H3,(H,17,18) |

Clave InChI |

QBVRTYJUMKTEOZ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCNC(=O)C(C)(C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Amidation Reaction: One common method to synthesize N-Dodecyl-2-hydroxy-2-methylpropanamide involves the amidation of dodecylamine with 2-hydroxy-2-methylpropanoic acid. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of dodecyl nitrile in the presence of a suitable catalyst like palladium on carbon (Pd/C) to yield the desired amide.

Industrial Production Methods: Industrial production of N-Dodecyl-2-hydroxy-2-methylpropanamide often involves large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-Dodecyl-2-hydroxy-2-methylpropanamide can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxy group in N-Dodecyl-2-hydroxy-2-methylpropanamide can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Various substituted amides depending on the substituent used.

Aplicaciones Científicas De Investigación

Chemistry: N-Dodecyl-2-hydroxy-2-methylpropanamide is used as a surfactant in chemical reactions to enhance solubility and stability of reactants and products.

Biology: In biological research, this compound is employed in the formulation of buffers and media to maintain cell membrane integrity and facilitate protein extraction.

Medicine: N-Dodecyl-2-hydroxy-2-methylpropanamide is investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules.

Industry: The compound is widely used in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.

Mecanismo De Acción

The mechanism by which N-Dodecyl-2-hydroxy-2-methylpropanamide exerts its effects is primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in applications such as emulsification, where it helps in stabilizing emulsions by preventing the coalescence of droplets.

Molecular Targets and Pathways:

Cell Membranes: The compound interacts with lipid bilayers, enhancing permeability and facilitating the transport of molecules across cell membranes.

Proteins: It can bind to proteins, altering their conformation and stability, which is useful in protein extraction and purification processes.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

N-Hexadecyl-2-hydroxypropanamide (CAS 5323-53-5)

- Molecular Formula: C₁₉H₃₉NO₂

- Molecular Weight : 313.52 g/mol

- Key Differences : Features a longer hexadecyl (C₁₆) chain instead of dodecyl (C₁₂).

- Impact : Increased alkyl chain length enhances hydrophobicity, likely reducing water solubility and increasing melting points compared to the dodecyl analog. Such derivatives are often used in lubricants or thickeners due to their higher viscosity .

N-(2-Hydroxyethyl)-2,2-dimethylpropanamide

- Molecular Formula: C₇H₁₅NO₂

- Molecular Weight : 145.20 g/mol

- Key Differences : Replaces the dodecyl chain with a short hydroxyethyl group and introduces a 2,2-dimethyl substitution on the propanamide backbone.

- Impact : The polar hydroxyethyl group and methyl branching improve water solubility, making this compound suitable for cosmetic or pharmaceutical applications requiring hydrophilic properties .

Dodecyl-2-N,N-dimethylaminopropionate Hydrochloride

- Molecular Formula: Not explicitly provided (see ), but structurally distinct due to an ester linkage and dimethylamino group.

- Key Differences : Contains an ester (vs. amide) functional group and a tertiary amine hydrochloride salt.

- Impact : The ionic nature of the hydrochloride salt enhances water solubility, while the ester group increases susceptibility to hydrolysis. This compound is likely used in drug delivery systems or as a cationic surfactant .

Physicochemical Properties Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.